Cas no 92569-03-4 (Propanamide,N-[[(6R,7R,9R,14aS,15R)-7-cyano-6,7,9,10,13,14,14a,15-octahydro-1,4-dihydroxy-2,11-dimethoxy-3,12,16-trimethyl-5,10,13-trioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-2-oxo-)

Propanamide,N-[[(6R,7R,9R,14aS,15R)-7-cyano-6,7,9,10,13,14,14a,15-octahydro-1,4-dihydroxy-2,11-dimethoxy-3,12,16-trimethyl-5,10,13-trioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-2-oxo- structure
92569-03-4 structure
Productnaam:Propanamide,N-[[(6R,7R,9R,14aS,15R)-7-cyano-6,7,9,10,13,14,14a,15-octahydro-1,4-dihydroxy-2,11-dimethoxy-3,12,16-trimethyl-5,10,13-trioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-2-oxo-
CAS-nummer:92569-03-4
MF:C29H30N4O9
MW:578.5699
CID:808983
PubChem ID:3086354

Propanamide,N-[[(6R,7R,9R,14aS,15R)-7-cyano-6,7,9,10,13,14,14a,15-octahydro-1,4-dihydroxy-2,11-dimethoxy-3,12,16-trimethyl-5,10,13-trioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-2-oxo- Chemische en fysische eigenschappen

Naam en identificatie

    • Propanamide,N-[[(6R,7R,9R,14aS,15R)-7-cyano-6,7,9,10,13,14,14a,15-octahydro-1,4-dihydroxy-2,11-dimethoxy-3,12,16-trimethyl-5,10,13-trioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-2-oxo-
    • Saframycin F
    • 92569-03-4
    • N-[(12-cyano-16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide
    • Propanamide, N-((7-cyano-6,7,9,10,13,14,14a,15-octahydro-1,4-dihydroxy-2,11-dimethoxy-3,12,16-trimethyl-5,10,13-trioxo-6,15-imino-5H-isoquino(3,2-b)(3)benzazocin-9-yl)methyl)-2-oxo-, (6S-(6alpha,7beta,9alpha,14abeta,15alpha))-
    • DTXSID00919103
    • N-[(7-Cyano-1,4-dihydroxy-2,11-dimethoxy-3,12,16-trimethyl-5,10,13-trioxo-6,7,9,10,13,14,14a,15-octahydro-5H-6,15-epiminoisoquinolino[3,2-b][3]benzazocin-9-yl)methyl]-2-oxopropanamide
    • 21-Cyanosaframycin D
    • Inchi: InChI=1S/C29H30N4O9/c1-10-22(35)13-7-14-20-18-19(23(36)11(2)28(42-6)26(18)39)24(37)21(32(20)4)15(8-30)33(14)16(9-31-29(40)12(3)34)17(13)25(38)27(10)41-5/h14-16,20-21,36,39H,7,9H2,1-6H3,(H,31,40)
    • InChI-sleutel: WDQZQIAZHSHOFD-UHFFFAOYSA-N
    • LACHT: CC1=C(C2=C(C3C4CC5=C(C(N4C(C(C2=O)N3C)C#N)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O

Berekende eigenschappen

  • Exacte massa: 578.20127855g/mol
  • Monoisotopische massa: 578.20127855g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 42
  • Aantal draaibare bindingen: 5
  • Complexiteit: 1380
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 5
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 187Ų
  • XLogP3: 0.7
Aanbevolen leveranciers
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD